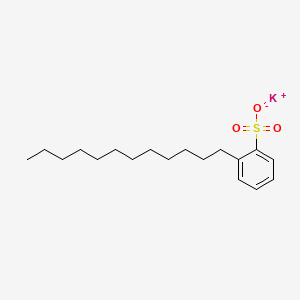

Potassium dodecylbenzenesulfonate

Descripción

Contextualization of Alkylbenzenesulfonates in Scientific Discourse

The scientific study of surfactants, or surface-active agents, has a rich history rooted in the observation of everyday phenomena. Early forms of surfactants, essentially soaps, have been used for millennia, with the first recorded evidence dating back to ancient Babylon around 2200 BC. nepjol.info These primitive soaps were typically derived from animal fats and wood ashes. nepjol.info The formal scientific inquiry into the action of such substances began much later. A pivotal moment in surfactant research occurred in 1929, when Kurt von Neergaard's experiments suggested the existence of a pulmonary surfactant and its importance for respiration. nih.gov This discovery opened a new chapter in understanding the role of surface tension in biological systems. nih.govnih.gov The mid-20th century saw significant advancements, particularly with the work of researchers like Mary Ellen Avery, who in the late 1950s identified the lack of lung surfactant as the cause of respiratory distress syndrome (RDS) in premature infants. harvard.edu This period marked a shift from the general application of surfactants to a more focused investigation of their specific biochemical and physiological functions. nih.gov

Dodecylbenzenesulfonate and its derivatives belong to the broader class of linear alkylbenzene sulfonates (LAS). LAS compounds became prominent as synthetic detergents following World War II, largely replacing traditional soaps in many applications due to their superior performance in hard water. The term "linear alkylbenzene sulfonate" itself does not refer to a single chemical entity but rather a mixture of isomers and homologues, where the benzene (B151609) ring is attached at various positions along the linear alkyl chain. cir-safety.org

Initial academic inquiry focused on the branched-chain alkylbenzene sulfonates (ABS), which were widely used commercially. However, their poor biodegradability led to significant environmental concerns, such as foaming in rivers. This environmental pressure spurred a major shift in the 1960s towards the research and development of linear alkylbenzene sulfonates (LAS), which were found to be much more biodegradable. Consequently, academic research intensified on LAS derivatives, including sodium and potassium salts of dodecylbenzenesulfonate, to characterize their physicochemical properties, environmental fate, and toxicological profiles. cir-safety.org This evolution from branched to linear alkyl chains represents a key milestone in the development of environmentally conscious chemical products, driven by academic research and public concern.

Scope and Significance of Research on Potassium Dodecylbenzenesulfonate

Research on this compound, while less extensive than that on its sodium counterpart, is significant in specific academic contexts. Its primary role in research is as a model anionic surfactant for studying aggregation behavior, micelle formation, and interactions at interfaces. The potassium salt is particularly useful in investigations where the nature of the counterion is a variable of interest, allowing for direct comparisons with other salts in the dodecylbenzenesulfonate series (e.g., sodium, calcium, ammonium). cir-safety.org

The significance of studying this specific compound lies in understanding the fundamental principles of colloid and surface science. For instance, research may focus on how the larger ionic radius of the potassium cation (compared to sodium) influences properties such as the critical micelle concentration (CMC), micellar size and shape, and the surfactant's solubility at different temperatures. These fundamental studies have broader implications for industrial formulations, environmental science, and material science, where precise control over interfacial properties is crucial.

Comparative Analysis with Analogous Surfactants in Research

The primary distinction between this compound and sodium dodecylbenzenesulfonate (SDBS) in a research context is the identity of the counterion: potassium (K+) versus sodium (Na+). This seemingly small difference can lead to measurable variations in their physicochemical properties, which are exploited in specific research applications.

One key area of distinction is in the study of electrolyte effects on surfactant solution properties. The hydration shell and ionic mobility of K+ differ from those of Na+, which can influence the Krafft point (the temperature at which the solubility of a surfactant equals its critical micelle concentration) and the cloud point of surfactant solutions. In research focused on the lyotropic liquid crystalline phases formed by surfactants at high concentrations, the counterion can play a significant role in determining the type of phase formed and the transition temperatures between phases.

A comparative study on the determination of sodium and potassium in plasma using methods like flame photometry and ion-selective electrodes (ISE) underscores the fundamental differences in the analytical behavior of these ions, which stems from their distinct atomic properties. nih.gov These intrinsic differences are the basis for the varied behavior of their respective surfactant salts in solution.

Table 1: Comparison of Cationic Properties

| Property | Sodium (Na+) | Potassium (K+) |

| Ionic Radius (pm) | 102 | 138 |

| Hydrated Radius (pm) | ~358 | ~331 |

| Electronegativity (Pauling scale) | 0.93 | 0.82 |

Potassium palmitate, the potassium salt of a C16 saturated fatty acid, serves as an interesting analogue to this compound in colloidal systems research. Both are anionic surfactants with a potassium counterion, but they differ significantly in the structure of their hydrophobic tails. This compound has a phenyl group and a C12 alkyl chain, while potassium palmitate has a simple C16 alkyl chain.

The primary analogy in research lies in their use for studying the effect of the hydrophobic group's structure on self-assembly. By comparing the micellization behavior, surface tension reduction, and phase behavior of these two surfactants, researchers can probe how the rigidity and aromaticity of the dodecylbenzene (B1670861) group, versus the flexibility and linearity of the palmitate chain, affect intermolecular interactions and the resulting colloidal structures. Both compounds can be used to investigate the general principles of how potassium salts of anionic surfactants behave in solution, providing a basis for understanding more complex systems.

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

potassium;2-dodecylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H30O3S.K/c1-2-3-4-5-6-7-8-9-10-11-14-17-15-12-13-16-18(17)22(19,20)21;/h12-13,15-16H,2-11,14H2,1H3,(H,19,20,21);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSJXWMZKBLUOLQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29KO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear blue-green liquid; | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8774 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

27177-77-1 | |

| Record name | Benzenesulfonic acid, dodecyl-, potassium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Potassium dodecylbenzenesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.891 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies and Chemical Modifications for Potassium Dodecylbenzenesulfonate in Research

Established Synthesis Routes

The synthesis is a well-established process, typically carried out in two main stages. cosoonchem.com

The initial and critical step is the sulfonation of dodecylbenzene (B1670861). alfa-chemistry.com This reaction introduces the sulfonic acid group (-SO3H) onto the benzene (B151609) ring of the dodecylbenzene molecule. Common sulfonating agents include sulfur trioxide (SO3), oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), and chlorosulfonic acid. alfa-chemistry.comgoogle.com The reaction with sulfur trioxide is highly exothermic and rapid. aidic.it

Due to the high exothermicity of the sulfonation reaction, specialized reactors are necessary to manage the heat generated and ensure product quality. aidic.it Falling film reactors are widely used in industrial settings for the sulfonation of dodecylbenzene. aidic.itchiet.edu.egresearchgate.netcheresources.com In this type of reactor, a thin film of the liquid dodecylbenzene flows down the inner walls of tubes while being exposed to a stream of sulfur trioxide gas. aidic.itchiet.edu.eg This design provides a large surface area for heat and mass transfer, allowing for efficient cooling and control of the reaction temperature. aidic.it

Key process parameters in a falling film reactor include the molar ratio of reactants, reaction temperature, and residence time. aidic.itchiet.edu.eg For instance, a continuous sulfonation process might use a dilute mixture of SO3 in air (around 10% SO3) to moderate the reaction. chiet.edu.eg The temperature is a critical parameter, with commercial processes often operating between 35°C and 70°C. google.com A study using an annular tube reactor demonstrated that increasing the temperature from 60°C to 70°C increased the concentration of the resulting sulfonic acid. google.com

| Reactor Type | Key Process Parameters | Typical Values/Conditions | Reference |

| Falling Film Reactor | SO3 Concentration | ~10% in air | chiet.edu.eg |

| Temperature | 35°C - 70°C | google.com | |

| Reactant Flow Rates | Dodecylbenzene: 0.10 - 0.20 ml/min | google.com | |

| SO3 Pressure | 38 - 53 psig | google.com |

Precise temperature control is crucial to minimize the formation of unwanted by-products. alfa-chemistry.comuwindsor.ca A significant side reaction in the sulfonation of dodecylbenzene is the formation of sulfones. alfa-chemistry.comuwindsor.ca This occurs when a molecule of dodecylbenzenesulfonic acid reacts with another molecule of dodecylbenzene. uwindsor.ca Factors that favor sulfone formation include high reaction temperatures and the use of strong sulfonating agents. uwindsor.ca By maintaining a controlled temperature, the incidence of sulfone formation can be significantly reduced. alfa-chemistry.com Other potential side reactions include the formation of polysulfonated products and oxidation, particularly with more complex aromatic compounds. uwindsor.ca

Following the sulfonation stage, the resulting dodecylbenzenesulfonic acid is neutralized with a suitable potassium base to yield potassium dodecylbenzenesulfonate. This is a standard acid-base reaction.

Potassium hydroxide (B78521) (KOH) is a commonly used base for the neutralization of dodecylbenzenesulfonic acid. The reaction is typically carried out in an aqueous or alcoholic solution with stirring to ensure complete mixing and reaction. The process is generally conducted at moderate temperatures, for example, between 30°C and 50°C. The use of potassium hydroxide results in the formation of the potassium salt and water as a byproduct.

Potassium carbonate (K2CO3) can also be employed as the neutralizing agent. The reaction with potassium carbonate produces this compound, water, and carbon dioxide gas. This method is part of the "dry neutralization" process, particularly relevant in the production of powder detergents, where the acid acts as a binder for the solid carbonate particles. researchgate.netresearchgate.net

| Neutralizing Agent | Byproducts | Typical Reaction Conditions | Reference |

| Potassium Hydroxide (KOH) | Water | Aqueous/alcoholic solution, 30-50 °C | |

| Potassium Carbonate (K2CO3) | Water, Carbon Dioxide | Dry granulation process | researchgate.net |

Neutralization with Potassium Bases

Optimization of pH and Reaction Conditions

The synthesis of this compound is a multi-step process where the optimization of reaction parameters is critical for maximizing yield and purity. Key steps include the sulfonation of dodecylbenzene followed by neutralization.

During the sulfonation stage, temperature control is paramount. Research indicates that maintaining the reaction temperature between 40–60°C is optimal to prevent the formation of undesired side products, such as sulfones.

Table 1: Optimized Reaction Conditions for this compound Synthesis

| Parameter | Optimal Value/Range | Rationale |

| Sulfonation Temperature | 40–60°C | Minimizes side reactions like sulfone formation. |

| Neutralization pH | 7–8 | Ensures complete formation of the potassium salt and prevents product degradation. |

| Neutralization Temperature | 30–40°C | Provides kinetic control and prevents solvent loss through evaporation. |

| Reagent Molar Ratio | 1:1 (KOH to sulfonic acid) | Guarantees complete neutralization without excess base, which could cause hydrolysis. |

Purification Techniques for Research-Grade this compound

Achieving research-grade purity for this compound involves a series of post-synthesis purification steps designed to remove unreacted reagents, byproducts, and solvents. A typical purification sequence includes settling, concentration, crystallization, and filtration. After neutralization, the mixture is often left to stand for several hours, allowing for the separation of different phases. The product-containing layer is then concentrated under reduced pressure to remove solvents like methanol (B129727) and water.

Recrystallization Methods

Recrystallization is a powerful technique employed to significantly enhance the purity of solid compounds. mt.com The fundamental principle involves dissolving the impure solid in a hot solvent until saturated and then allowing the solution to cool gradually. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent. mt.com For this compound, recrystallization from an ethanol-water mixture, specifically in a 3:1 volume ratio, has been shown to increase purity to over 95%. The final pure crystals are collected, washed with a cold solvent to remove any remaining impurities, and dried. mt.com

Solvent Selection for Enhanced Purity

The choice of solvent is critical in both the reaction and purification stages. For the neutralization step, methanol is a preferred solvent because it effectively dissolves both the dodecylbenzenesulfonic acid intermediate and the potassium hydroxide, creating a homogeneous reaction environment that facilitates complete neutralization.

For purification via recrystallization, a mixed solvent system is often optimal. As mentioned, an ethanol-water mixture is highly effective for this compound. In more advanced purification strategies, the concept of anti-solvent crystallization can be applied. This involves adding a solvent in which the target compound is insoluble (the anti-solvent) to a solution of the compound, reducing its solubility and inducing crystallization. mt.com For instance, in the purification of other potassium salts, solvents like acetone (B3395972) and 2-propanol have been used effectively as anti-solvents due to their lower dielectric constants, which promote the crystallization of ionic compounds. mdpi.com

Table 2: Solvent Selection in Synthesis and Purification

| Process Step | Selected Solvent(s) | Purpose / Benefit |

| Neutralization | Methanol | Dissolves both the sulfonic acid and KOH, facilitating a homogeneous and complete reaction. |

| Recrystallization | Ethanol-Water (3:1 v/v) | Provides a medium where solubility is high at elevated temperatures but low at cool temperatures, enabling the formation of pure crystals. |

| Anti-Solvent Crystallization (Advanced) | Acetone, 2-Propanol | Used to selectively reduce the solubility of the target salt, inducing rapid and high-purity crystallization. mdpi.com |

Advanced Synthesis and Structural Modification Strategies

Beyond standard synthesis and purification, advanced strategies are employed to create modified versions of this compound for specialized research purposes, such as mechanistic or metabolic studies.

Synthesis of Isotopically Labeled this compound for Tracer Studies

Isotopically labeled compounds are invaluable tools in scientific research, acting as tracers to elucidate metabolic pathways, environmental degradation routes, and mechanisms of action. The synthesis of an isotopically labeled version of this compound would not alter the chemical properties of the molecule but would allow it to be tracked and quantified in complex systems.

The synthetic strategy involves incorporating a stable or radioactive isotope into the molecular structure. This is typically achieved by using a labeled precursor in the standard synthesis process. For example, one could start with:

¹³C- or ¹⁴C-labeled dodecylbenzene: To trace the fate of the entire hydrocarbon backbone.

³⁵S-labeled sulfur trioxide: To track the sulfonate group specifically.

Following the introduction of the labeled precursor, the standard sulfonation and neutralization reactions are carried out. The resulting isotopically labeled this compound can then be used in tracer studies, with detection accomplished through methods such as mass spectrometry (for stable isotopes like ¹³C) or scintillation counting (for radioactive isotopes like ¹⁴C or ³⁵S). nih.gov

Exploration of Branched-Chain Dodecylbenzenesulfonates in Research Contexts

The structure of the dodecyl alkyl chain—whether it is linear or branched—has been a significant subject of research, primarily driven by environmental science. In the mid-20th century, detergents were commonly formulated with branched-chain alkylbenzene sulfonates (BAS). However, subsequent research revealed that the branched structure hindered microbial degradation, leading to the persistence of these surfactants in the environment and causing issues like foaming in waterways.

This discovery prompted a major shift in the chemical industry during the 1960s towards the production of linear alkylbenzene sulfonates (LAS), such as this compound. The linear chain is more susceptible to biodegradation, making these compounds a more environmentally benign alternative while retaining the desired surfactant properties. Therefore, the exploration of branched-chain dodecylbenzenesulfonates in modern research contexts is often comparative, serving as a benchmark to highlight the environmental and biodegradability advantages of their linear counterparts.

Iii. Mechanistic Studies of Potassium Dodecylbenzenesulfonate in Interfacial and Colloidal Systems

Micellization Phenomena and Critical Micelle Concentration (CMC) Studies

The formation of micelles by surfactants in a solution is a fundamental phenomenon in colloid and interface science. The concentration at which these self-assembled structures begin to form is known as the critical micelle concentration (CMC). wikipedia.org Below the CMC, surfactant molecules exist predominantly as individual monomers. As the concentration increases to the CMC, the monomers aggregate to form micelles, leading to significant changes in the physicochemical properties of the solution, such as surface tension and conductivity. wikipedia.org

In aqueous solutions, potassium dodecylbenzenesulfonate, an anionic surfactant, forms micelles with a hydrophobic core composed of the dodecylbenzene (B1670861) tails and a hydrophilic shell of negatively charged sulfonate head groups. nih.gov The formation of these micelles is driven by the hydrophobic effect, which seeks to minimize the contact between the hydrophobic alkyl chains and water molecules. The aggregation of surfactant monomers into micelles is a spontaneous process above the CMC. orientjchem.orgresearchgate.net

The structure of the surfactant, including the balance between its hydrophilic and hydrophobic parts, influences the types of aggregates that can form, which may include spherical or rod-shaped micelles, bilayers, or hexagonal and cubic phases. orientjchem.org The transition between these phases can be influenced by factors like pH, temperature, and the ionic strength of the solution. orientjchem.org

The effect of temperature on the critical micelle concentration (CMC) of ionic surfactants like this compound is complex. researchgate.net Generally, an initial increase in temperature leads to a decrease in the CMC. researchgate.net This is often attributed to the dehydration of the hydrophilic head groups, which facilitates the aggregation of surfactant monomers. researchgate.net

However, as the temperature continues to rise, the CMC may reach a minimum and then begin to increase. researchgate.neteiu.edu This subsequent increase is thought to be due to the disruption of the structured water molecules surrounding the hydrophobic tails of the surfactant, which hinders micellization. researchgate.netresearchgate.net For sodium dodecylbenzenesulfonate, a closely related surfactant, the CMC was observed to decrease between 15°C and 19.1°C, and then increase at higher temperatures up to 41.6°C. eiu.edu

Table 1: Critical Micelle Concentration of Sodium Dodecylbenzenesulfonate at Various Temperatures

| Temperature (°C) | CMC (M) |

| 15 | 1.63 x 10⁻³ |

| 19.1 | 1.48 x 10⁻³ |

| 25 | 1.52 x 10⁻³ |

| 41.6 | 1.73 x 10⁻³ |

Data sourced from studies on sodium dodecylbenzenesulfonate, a closely related compound. eiu.edu

The addition of inorganic salts to a solution of this compound can significantly influence its CMC and surface tension. mdpi.com This phenomenon, often referred to as the "salting-out effect," generally leads to a decrease in the CMC. orientjchem.org The presence of electrolytes promotes micelle formation at lower surfactant concentrations. mdpi.com

Different cations can have varying effects on the reduction of the CMC. For anionic surfactants, the effectiveness of a cation in lowering the CMC often follows the Hofmeister series, with more strongly hydrated ions having a greater effect. researchgate.net For instance, in studies with sodium dodecylbenzenesulfonate, the presence of K+ ions from KCl led to a greater decrease in the CMC compared to Na+ ions from NaCl. orientjchem.org This is attributed to the larger Z/R ratio (valence to van der Waals radius) of K+, indicating it is more hydrated and contributes more to the water structure, thus having a stronger salting-out effect on the hydrophobic groups of the surfactant. orientjchem.org

Divalent cations like Ca²⁺ and Mg²⁺ have a more pronounced effect on reducing the CMC than monovalent cations. mdpi.comresearchgate.net This is due to their higher charge density, which is more effective at neutralizing the repulsion between the anionic head groups of the surfactant molecules, thereby promoting aggregation. mdpi.comresearchgate.net The addition of CaCl₂ to a sodium linear alkylbenzene sulfonate (NaLAS) solution resulted in a marked decrease in the CMC. mdpi.com

The addition of electrolytes to an ionic surfactant solution screens the electrostatic repulsion between the charged head groups at the air-water interface and in the micelles. orientjchem.org The counterions from the salt accumulate near the charged surfactant head groups, neutralizing their charge and reducing the repulsive forces. mdpi.com This reduction in repulsion makes it easier for the surfactant monomers to aggregate, leading to a lower CMC. orientjchem.org The presence of salts like NaCl and KCl aids in neutralizing surface charges, thereby promoting micelle formation. orientjchem.org

Surface tension measurements are a valuable tool for characterizing the behavior of surfactants at interfaces. From the plot of surface tension versus the logarithm of surfactant concentration, several important interfacial parameters can be determined.

The maximum surface excess concentration (Γ_max) represents the maximum amount of surfactant that can be adsorbed per unit area at the air-water interface. It is calculated from the Gibbs adsorption isotherm. A higher Γ_max indicates more efficient packing of surfactant molecules at the interface.

The minimum area per molecule (A_min) is the area occupied by each surfactant molecule at the interface when the surface is saturated. It is inversely related to Γ_max. A smaller A_min suggests a more densely packed monolayer. For sodium dodecylbenzenesulfonate (SDBS), the surface area per molecule at the air-water interface was found to be 57.43 Ų in the absence of salt. semanticscholar.org The addition of MgCl₂ reduced this area to 52.28 Ų, indicating a more compressed monolayer due to the presence of the electrolyte. semanticscholar.org

Table 2: Interfacial Properties of Anionic Surfactants

| Surfactant | Additive | Temperature (°C) | Γ_max (mol/m²) | A_min (Ų/molecule) |

| SDBS | None | 45 | - | 57.43 semanticscholar.org |

| SDBS | 0.1 g/L MgCl₂ | 45 | - | 52.28 semanticscholar.org |

This table presents data for Sodium Dodecylbenzenesulfonate (SDBS), a closely related compound, to illustrate the concepts.

Impact of Inorganic Salt Additives on CMC and Surface Tension

Adsorption Behavior at Interfaces

The adsorption of this compound (KDBS), an anionic surfactant, at various interfaces is a critical determinant of its function in a wide range of applications. The amphiphilic nature of the KDBS molecule, consisting of a hydrophilic sulfonate head group and a hydrophobic dodecylbenzene tail, drives its accumulation at interfaces, thereby reducing the interfacial tension. bohrium.com The mechanisms and dynamics of this adsorption are influenced by several factors, including the nature of the interface, the surfactant concentration, and the presence of electrolytes.

At the air-liquid interface, KDBS molecules arrange themselves with their hydrophobic tails oriented towards the air and their hydrophilic heads immersed in the aqueous phase. This orientation disrupts the cohesive energy of the water molecules at the surface, leading to a decrease in surface tension. The process of adsorption is dynamic, involving the transport of surfactant monomers from the bulk solution to the subsurface layer and their subsequent movement to the interface.

The adsorption process is characterized by a dynamic variation in interfacial tension, which is a result of relaxation processes within the adsorption layer. semanticscholar.org These processes include the exchange of surfactant molecules between the adsorbed layer and the bulk solution, as well as rearrangements of the molecules at the interface, such as changes in their orientation or conformation and their aggregation state. semanticscholar.org The efficiency of adsorption and the resulting surface tension reduction are dependent on the surfactant concentration up to the critical micelle concentration (CMC), at which point the surface becomes saturated with monomers and micelles begin to form in the bulk solution.

The adsorption of dodecylbenzenesulfonate surfactants onto solid surfaces is crucial for applications such as dispersion of nanoparticles and enhanced oil recovery.

SiO2 Nanoparticles: In aqueous suspensions of silicon dioxide (SiO2) nanoparticles, sodium dodecylbenzenesulfonate (a close analog to KDBS) has been shown to act as an effective dispersant. researchgate.net The adsorption of the surfactant onto the SiO2 surface can occur through electrostatic interactions and the formation of a steric layer. With increasing surfactant concentration, the particle size of SiO2 nano-powder initially decreases and then increases. researchgate.net An optimal surfactant concentration leads to good dispersing stability due to a combination of electrostatic and steric effects arising from the specific structure of the dodecylbenzenesulfonate molecule. researchgate.net

Graphene: The adsorption of anionic surfactants like sodium dodecyl sulfate (B86663) (SDS) on functionalized graphene sheets has been studied, providing insights relevant to KDBS. nih.gov Studies show that monolayer adsorption can reach full surface coverage at low surfactant concentrations. nih.gov The surface area of the graphene available for surfactant adsorption can be significant, though potentially less than the total theoretical surface area, suggesting that some regions on the graphene surface may not be favorable for adsorption. nih.gov First-principles calculations have also been employed to investigate the interaction between dual-doped graphene and potassium, revealing that doping can significantly enhance the adsorption energy. nih.gov

The adsorption of surfactants at interfaces can be described by various theoretical models that relate the surface concentration of the surfactant to its bulk concentration.

Langmuir Model: This model assumes that adsorption occurs at specific, localized sites on the surface, and that there are no interactions between the adsorbed molecules. It predicts a monolayer adsorption, where the surface becomes saturated at high bulk concentrations. The Langmuir isotherm is often used to describe adsorption processes and can provide information on the maximum adsorption capacity. mdpi.com

Frumkin Model: This model is an extension of the Langmuir model that accounts for lateral interactions between the adsorbed molecules. These interactions can be attractive or repulsive and can significantly influence the adsorption isotherm. The Frumkin model is often more suitable for describing the adsorption of ionic surfactants like KDBS, where electrostatic interactions between the charged head groups are significant.

The selection of an appropriate adsorption model depends on the specific system under investigation and the experimental conditions. bohrium.com

The concentration of this compound and the salinity of the aqueous solution have a profound impact on its adsorption behavior.

Concentration: As the bulk concentration of KDBS increases, the rate of adsorption at the interface also increases, leading to a more rapid decrease in interfacial tension. This continues until the critical micelle concentration (CMC) is reached. Beyond the CMC, the monomer concentration in the bulk remains relatively constant, and thus the equilibrium surface tension also remains constant. researchgate.net

Salinity: The presence of salts, such as potassium chloride (KCl), in the solution can significantly affect the adsorption of KDBS. The addition of salt increases the ionic strength of the solution, which shields the electrostatic repulsion between the anionic sulfonate head groups of the adsorbed surfactant molecules. researchgate.net This allows for a more compact packing of the surfactant molecules at the interface, leading to a lower surface tension and a reduced CMC. researchgate.netnewcastle.edu.au The effect of salts on the dilational viscoelastic modulus can be complex; at low surfactant concentrations, salts can increase the modulus, while at higher concentrations, they may decrease it by promoting molecular exchange that dampens the surface tension gradient. researchgate.netnewcastle.edu.au The type of salt also plays a role, with divalent cations generally having a stronger effect than monovalent cations due to their higher charge density. newcastle.edu.au

| Factor | Influence on Adsorption | Mechanism |

| Concentration | Increased adsorption rate up to CMC. | Higher availability of surfactant monomers for transport to the interface. |

| Salinity | Enhanced adsorption and lower CMC. | Shielding of electrostatic repulsion between surfactant head groups, allowing for denser packing at the interface. researchgate.net |

Interfacial Rheology and Viscoelastic Properties of this compound Solutions

The layer of this compound molecules adsorbed at an interface imparts viscoelastic properties to that interface. Interfacial rheology studies the response of this interfacial layer to deformation. The key parameters are the interfacial storage (elastic) modulus (E') and the loss (viscous) modulus (E''). These moduli describe the ability of the interface to store deformational energy and to dissipate it as heat, respectively.

For solutions of dodecylbenzenesulfonate surfactants, the interfacial dilational modulus generally increases with the frequency of oscillation. mdpi.com At low frequencies, surfactant molecules have sufficient time to diffuse to and from the bulk to counteract the change in interfacial area, resulting in a low modulus. mdpi.com As the frequency increases, the exchange of surfactant molecules cannot keep up with the rapid changes in interfacial area, leading to a larger gradient in interfacial tension and thus a higher modulus. mdpi.com

The presence of salts also significantly influences the interfacial rheology. The addition of salts like potassium chloride can increase the dilational viscoelastic modulus at surfactant concentrations below a certain threshold. researchgate.netnewcastle.edu.au However, above this concentration, salts can lead to a decrease in viscoelasticity. researchgate.netnewcastle.edu.au This is attributed to the increased rate of molecular exchange between the interface and the bulk, which dampens the surface tension gradient created by the deformation. researchgate.netnewcastle.edu.au The order of effectiveness of different salts on the dilational viscoelasticity for sodium dodecylbenzene sulfonate has been reported as CaCl2 > MgCl2 > KCl > NaCl > LiCl. researchgate.netnewcastle.edu.au

Studies on similar silicate (B1173343) glass systems have shown that the mixed presence of sodium and potassium ions can have a synergistic effect on the viscoelastic properties, indicating complex interactions between different alkali metal ions and the surrounding matrix. nih.govmdpi.com

Interactions with Macromolecules and Polymers in Aqueous Media

This compound can interact with various macromolecules and polymers in aqueous solutions, leading to the formation of complex structures with unique properties. These interactions are driven by a combination of electrostatic and hydrophobic forces.

The interaction between anionic surfactants like dodecylbenzenesulfonate and water-soluble polymers such as polyacrylamide (PAA) and xanthan gum has been studied. researchgate.netscilit.com The interaction typically begins at a surfactant concentration known as the critical aggregation concentration (CAC), which is often lower than the CMC of the pure surfactant. researchgate.netscilit.com As the surfactant concentration increases, surfactant molecules bind to the polymer chains, forming micelle-like aggregates. researchgate.net This binding continues until the polymer becomes saturated with surfactant, a point referred to as the polymer saturation point (PSP). researchgate.netscilit.com

In the context of proteins, which are complex macromolecules, the interaction with surfactants like dodecylbenzenesulfonate can lead to denaturation and the formation of surfactant-protein complexes. Non-covalent interactions, such as electrostatic attraction, can follow models like the Langmuir assembly. researchgate.net The binding of the surfactant can disrupt the native structure of the protein.

The presence of alkali and salts can also significantly influence polymer-surfactant interactions. researchgate.net In alkaline-surfactant-polymer (ASP) systems used in enhanced oil recovery, the addition of alkali can minimize the adsorption of the surfactant onto reservoir rock surfaces. mdpi.com

| Interacting Species | Key Findings |

| Polyacrylamide (PAA) | Interaction initiates at the Critical Aggregation Concentration (CAC) and leads to polymer saturation at the Polymer Saturation Point (PSP). researchgate.netscilit.com |

| Xanthan Gum | Similar interaction behavior to PAA, with the formation of surfactant-polymer complexes. researchgate.net |

| Anionic Polycarboxylate Superplasticizer | Interaction is influenced by the presence of potassium ions, which can interact with the negatively charged polymer. nih.gov |

| Proteins | Can lead to denaturation and the formation of surfactant-protein complexes through non-covalent interactions. researchgate.net |

Surfactant-Polymer Complex Formation and Thermodynamics

The formation of complexes between surfactants and polymers is a phenomenon driven by a delicate balance of thermodynamic forces. The process is analogous to the self-assembly of surfactant molecules into micelles, with the critical aggregation concentration (cac) marking the onset of surfactant binding to polymer chains. This interaction is considered energetically favorable when the cac is lower than the critical micelle concentration (cmc) of the free surfactant, indicating a preference for association with the polymer.

The strength of the interaction between a polymer and a surfactant can be quantified by the free energy of transfer (ΔG_PS), which is derived from the cac and cmc values. A more negative ΔG_PS indicates a stronger interaction. The binding process can be described by different models, including adsorption, pseudophase separation, and chemical equilibrium, which have been unified by small systems thermodynamics. researchgate.net This theoretical framework treats polymer-surfactant complexes as semi-open small systems, explaining why the interaction is often independent of the polymer's molecular weight and how the aggregation number of surfactants within the complex increases with the amount bound. researchgate.net

The structure of these complexes can vary, with common motifs including the "string-of-pearls" model, where surfactant micelles are bound along the polymer chain, and wormlike micelles with the polyelectrolyte wrapped around them. semanticscholar.org The presence of the polymer chain makes the formation of these aggregates more energetically favorable at lower surfactant concentrations than free micelle formation. semanticscholar.org

| Parameter | Description | Significance |

| Critical Aggregation Concentration (cac) | The surfactant concentration at which surfactant molecules begin to bind to polymer chains. | A low cac value indicates a strong initial interaction between the surfactant and the polymer. |

| Critical Micelle Concentration (cmc) | The concentration at which free surfactant molecules begin to form micelles in the absence of a polymer. | The ratio of cac/cmc is a key indicator of the strength of the polymer-surfactant interaction. |

| Free Energy of Transfer (ΔG_PS) | The change in free energy when a surfactant molecule moves from a free micelle to a polymer-bound aggregate. | Quantifies the thermodynamic driving force for the formation of polymer-surfactant complexes. |

Impact on Polymer Solution Properties (e.g., Conductivity, Viscosity)

The formation of this compound-polymer complexes significantly alters the bulk properties of the polymer solution, most notably its electrical conductivity and viscosity.

Conductivity: The electrical conductivity of a polymer-surfactant solution provides insights into the state of ionic species. As the surfactant concentration increases, the conductivity generally rises due to the presence of more charge carriers. tsijournals.com However, the rate of increase changes at the cac and cmc. Below the cac, the conductivity increases linearly with surfactant addition. Upon the formation of polymer-surfactant complexes at the cac, the mobility of the bound surfactant ions is reduced, leading to a change in the slope of the conductivity curve. A further change in slope occurs at the cmc, where free micelles begin to form. tsijournals.com The presence of a polymer typically shifts the conductivity plots to higher values compared to a pure surfactant solution at the same concentration. tsijournals.com Studies on systems like dextran-based polyelectrolytes with sodium dodecyl sulfate (SDS) have shown that the cac values derived from conductivity measurements are consistent with those from other techniques like microcalorimetry. acs.org

Viscosity: The viscosity of polymer solutions is highly sensitive to the interactions with surfactants. The addition of surfactants like sodium dodecyl benzene (B151609) sulfonate (SDBS) to hydrophobically associating polymer (HAP) solutions can lead to a significant increase in viscosity. researchgate.net This is attributed to the formation of a reversible three-dimensional network structure, where the surfactant molecules act as cross-linkers between the hydrophobic domains of the polymer chains. researchgate.net This enhancement of viscosity is dependent on the surfactant concentration; at low concentrations, intermolecular associations are favored, while at higher concentrations, the surfactant can disrupt these networks, leading to a decrease in viscosity. researchgate.net For polyelectrolytes, the viscosity behavior is also influenced by the counterions present. For instance, the viscosity of polystyrene sulfonate solutions is affected by the type of counterion (e.g., sodium vs. tetrabutylammonium), and at higher concentrations, an exponential dependence on the polymer volume fraction is observed. polyelectrolyte.science The presence of cations like K+ and Na+ in the solution can decrease the viscosity of polymer solutions by neutralizing the negative charges on the polymer molecules, which reduces intramolecular electrostatic repulsion. mdpi.com

| Property | Effect of Surfactant Addition | Underlying Mechanism |

| Conductivity | Increases with surfactant concentration, with changes in slope at the cac and cmc. tsijournals.com | Changes in the number and mobility of free and bound surfactant ions. |

| Viscosity | Can increase significantly at low surfactant concentrations and then decrease at higher concentrations. researchgate.net | Formation and subsequent disruption of intermolecular polymer-surfactant networks. researchgate.net |

Specific Interactions (e.g., Aromatic Interactions with Polyelectrolytes)

Beyond general electrostatic and hydrophobic effects, specific interactions such as aromatic-aromatic or π-π stacking can play a crucial role in the complexation of this compound with certain polyelectrolytes. The benzene ring in the dodecylbenzenesulfonate molecule can interact favorably with aromatic moieties present in the polymer structure.

Polyelectrolytes containing benzene rings, such as poly(sodium 4-styrenesulfonate) (PSS), exhibit this type of interaction. researchgate.net These aromatic-aromatic interactions can lead to the dispersion of molecules like methylene (B1212753) blue along the polymer domains and can shift the pKa of other molecules like rhodamine B. researchgate.net The strength of these interactions can be influenced by the presence of other electrolytes, with added NaCl having a cleaving effect on the interaction between methylene blue and PSS. researchgate.net

| Interacting Species | Type of Interaction | Observed Effects |

| Poly(sodium 4-styrenesulfonate) and Methylene Blue | Aromatic-aromatic | Dispersion of methylene blue on polymer domains. researchgate.net |

| Poly(sodium 4-styrenesulfonate) and Rhodamine B | Aromatic-aromatic | Shift in the pKa of rhodamine B. researchgate.net |

| Poly(sodium 4-styrenesulfonate) and Chlorpheniramine Maleate | Aromatic-aromatic | High binding affinity and confinement of the drug in hydrophobic domains. nih.gov |

Protein Solubilization and Conformational Effects in Biochemical Research

This compound, as an anionic surfactant, can interact strongly with proteins, leading to their solubilization and inducing conformational changes. These effects are of significant interest in biochemical research, particularly in studies involving membrane proteins and protein folding.

The interaction is primarily driven by the binding of the surfactant's dodecyl chains to the hydrophobic regions of the protein, while the sulfonate head groups interact with charged or polar residues on the protein surface. This binding process can disrupt the native tertiary and quaternary structures of proteins, leading to their unfolding or denaturation. The extent of these conformational changes depends on the surfactant concentration. At low concentrations, the surfactant may bind to specific high-affinity sites on the protein. As the concentration increases towards and beyond the cmc, cooperative binding occurs, leading to the formation of protein-surfactant complexes where the protein is essentially "coated" with surfactant molecules.

This ability to solubilize proteins is particularly useful for extracting and studying integral membrane proteins, which are notoriously difficult to work with in aqueous solutions due to their hydrophobic nature. The surfactant creates a micelle-like environment around the protein, mimicking the lipid bilayer of the cell membrane and keeping the protein in a soluble and often functional state.

| Protein State | Effect of this compound | Application in Biochemical Research |

| Native Protein | Binding to hydrophobic patches, potential for conformational changes. | Studying protein-ligand interactions, probing protein surface hydrophobicity. |

| Unfolded/Denatured Protein | Formation of protein-surfactant complexes. | Protein refolding studies, solubilization for purification. |

| Integral Membrane Protein | Extraction from membranes and solubilization. | Structural and functional studies of membrane proteins. |

Iv. Advanced Applications in Materials Science and Nanotechnology Research

Role in Dispersion and Stabilization of Nanomaterials

The ability of potassium dodecylbenzenesulfonate to adsorb onto surfaces and prevent agglomeration through electrostatic and steric repulsion is crucial for working with nanomaterials. researchgate.net These materials, with their high surface area-to-volume ratio, have a strong tendency to clump together, which can negate their unique properties. As a surfactant, this compound overcomes the van der Waals forces between nanoparticles, enabling their effective dispersion and stabilization in a liquid phase. wpmucdn.com

The effective dispersion of graphene and its derivatives is a critical step for its application in composites, electronics, and energy storage. Due to its hydrophobic nature, pristine graphene is difficult to disperse in aqueous solutions. Anionic surfactants like dodecylbenzenesulfonates are effective in exfoliating and stabilizing graphene sheets in water. The hydrophobic tail of the surfactant adsorbs onto the graphene surface via non-covalent interactions, while the charged hydrophilic head extends into the water, creating electrostatic repulsion between the sheets and preventing re-aggregation. princeton.edunih.gov

Research on dodecylamine-functionalized graphene quantum dots (d-GQDs) highlights the effectiveness of similar structures. These functionalized dots exhibit high surface activity, reducing the interfacial tension of paraffin (B1166041) oil/water to levels comparable to classical organic surfactants like sodium dodecylbenzenesulfonate. nih.gov Studies using the closely related sodium dodecyl sulfate (B86663) (SDS) show that stable dispersions can be achieved at concentrations well below the critical micelle concentration, indicating that a dense monolayer of surfactant is not required for stabilization. princeton.edunih.gov The stability of these functionalized graphene sheet (FGS) dispersions is dependent on the surfactant concentration, with a transition from unstable to stable occurring as electrostatic repulsion overcomes van der Waals attraction. nih.gov

Single-walled carbon nanotubes (SWNTs) possess remarkable mechanical and electronic properties, but their tendency to bundle together due to strong van der Waals forces limits their practical use. wpmucdn.com Anionic surfactants are widely used to create stable aqueous suspensions of individualized nanotubes. Sodium dodecylbenzenesulfonate (SDBS or NaDDBS) has been demonstrated to be particularly effective for this purpose. wpmucdn.comresearchgate.net The process involves the nonspecific physical adsorption of the surfactant onto the nanotube surface. wpmucdn.com The hydrophobic part of the surfactant, including the benzene (B151609) ring, interacts favorably with the nanotube surface, while the charged sulfonate group faces the aqueous environment, leading to electrostatic repulsion that keeps the nanotubes separated. researchgate.netnih.gov

Research has shown that this method can solubilize high weight fractions of SWNTs in water, with a significant percentage of nanotube bundles being exfoliated into single tubes. wpmucdn.comresearchgate.net For instance, at a concentration of 20 mg/mL, it was found that approximately 63% of SWNT bundles were exfoliated into individual tubes using NaDDBS. wpmucdn.com The effectiveness of the dispersion is influenced by the surfactant's molecular structure; the benzene ring in dodecylbenzenesulfonate is thought to enhance its interaction with the nanotube surface compared to surfactants with simple alkyl chains. researchgate.net

| Nanomaterial | Surfactant Used in Research | Key Finding | Reference |

|---|---|---|---|

| Graphene | Sodium Dodecylbenzenesulfonate (by comparison), Sodium Dodecyl Sulfate | Anionic surfactants effectively disperse functionalized graphene sheets in aqueous solutions by creating electrostatic repulsion between sheets. | nih.gov |

| Single-Walled Carbon Nanotubes (SWNTs) | Sodium Dodecylbenzenesulfonate (NaDDBS) | Enables high weight fraction solubilization in water, exfoliating ~63% of bundles into single tubes at 20 mg/mL. | wpmucdn.com |

| SiO₂ Nano-Powder | Sodium Dodecylbenzenesulfonate (SDBS) | Optimal dispersion achieved at 1.6 wt% SDBS with 18 min of ultrasonic treatment due to electrostatic and steric effects. | researchgate.net |

Silicon dioxide (SiO₂) nano-powders are important functional materials, but they readily agglomerate in aqueous solutions, which hinders their application. researchgate.net Research has been conducted on the use of sodium dodecylbenzenesulfonate (SDBS) as a dispersant to create stable suspensions of SiO₂ nano-powder in water. researchgate.net The stability of the suspension is influenced by both the SDBS concentration and the duration of ultrasonic treatment. researchgate.net

Studies show that as the concentration of SDBS increases, the particle size of the SiO₂ nano-powder initially decreases, reaching a minimum at an optimal concentration before increasing again. researchgate.net This optimal point represents the best dispersion stability. The mechanism involves the adsorption of the anionic surfactant onto the surface of the SiO₂ nanoparticles. This creates both electrostatic repulsion from the negatively charged sulfonate head groups and a steric hindrance effect from the bulky molecular structure of SDBS, which collectively prevent the nanoparticles from agglomerating. researchgate.net For one particular system, the optimal dispersing condition was identified as 1.6 wt% SDBS combined with an ultrasonic treatment time of 18 minutes. researchgate.net

Emulsification and Microemulsion Research

This compound's ability to reduce the interfacial tension between immiscible liquids, such as oil and water, makes it an effective emulsifying agent. evitachem.comcosmileeurope.eu This property is fundamental to the formation and stabilization of emulsions and microemulsions, which are actively researched for various technological applications.

Oil-in-water (O/W) emulsions consist of oil droplets dispersed in a continuous aqueous phase. mdpi.com The inherent instability of these systems causes the droplets to coalesce over time, leading to phase separation. Surfactants like this compound stabilize these emulsions by forming a protective film at the oil-water interface. mdpi.com The hydrophobic tails of the surfactant molecules penetrate the oil droplet, while the hydrophilic heads remain in the surrounding water. This arrangement lowers the interfacial tension and creates a repulsive barrier (either electrostatic or steric) that prevents the droplets from merging. mdpi.com

In some advanced systems, the stability of emulsions can be controlled or "switched." For example, research has shown that an anionic surfactant like sodium dodecyl benzene sulphonate (SDBS) can be used to destabilize an otherwise stable emulsion, demonstrating its powerful interfacial activity. researchgate.net This switchable behavior is valuable in applications where the emulsion needs to be broken on demand, such as in enhanced oil recovery or certain chemical reaction systems. researchgate.netresearchgate.net

Nanoemulsions are a class of emulsions with droplet sizes typically in the range of 20-200 nm. frontiersin.org Their small droplet size provides them with unique properties, such as high stability, transparency, and a large interfacial area, making them suitable for specialized applications in pharmaceuticals, food technology, and materials synthesis. frontiersin.org

The design of a stable nanoemulsion requires careful selection of an oil phase, a surfactant, and often a co-surfactant. frontiersin.org Anionic surfactants like this compound play a key role as the primary emulsifier. They effectively reduce the large amount of energy required to break down the oil phase into nanosized droplets and prevent their immediate recoalescence. frontiersin.org Research in this area focuses on optimizing formulations to achieve desired characteristics. For instance, in pharmaceutical applications, nanoemulsions are designed to improve the solubility and bioavailability of poorly water-soluble drugs. frontiersin.org In a different context, research into water-in-water (W/W) emulsions, where aqueous polymer solutions form distinct phases, has shown that oil droplets can be used to stabilize the interface, creating complex, double-like emulsion structures for potential use in materials chemistry. mdpi.com The principles of interfacial stabilization provided by surfactants are central to the design and success of these advanced nanoemulsion systems.

| Application Area | Surfactant Role | Key Research Finding | Reference |

|---|---|---|---|

| Oil-in-Water (O/W) Emulsion Stabilization | Primary Emulsifier | Forms a protective film at the oil-water interface, reducing interfacial tension and preventing droplet coalescence through repulsive forces. | mdpi.com |

| Switchable Emulsions | Stability Modifier | Anionic surfactants like SDBS can be used to controllably destabilize emulsions, which is useful for applications requiring on-demand phase separation. | researchgate.net |

| Nanoemulsion Design | Primary Emulsifier | Crucial for creating stable, nanosized droplets by lowering interfacial tension, enabling applications like enhanced drug delivery. | frontiersin.org |

| Water-in-Water (W/W) Emulsion Research | Stabilization Component (by principle) | Principles of surfactant stabilization are applied to create complex emulsion systems, such as using oil droplets to stabilize the interface between two aqueous phases. | mdpi.com |

Use in Polymerization Processes and Composite Material Synthesis

The amphiphilic nature of this compound makes it a valuable tool in the creation of polymers and composite materials, where control over particle formation and dispersion is paramount.

This compound, as an anionic surfactant, is a key ingredient in emulsion polymerization, a process used to create synthetic latexes for paints, adhesives, and various coatings. indoramaventures.com Its primary function is to facilitate the emulsification of water-insoluble monomers (like styrene (B11656) or vinyl acetate) in an aqueous medium. google.compcc.eu The surfactant performs several crucial roles throughout the polymerization process. indoramaventures.comgoogle.com

Initially, it reduces the interfacial tension between the monomer droplets and the water, creating a stable and well-dispersed emulsion. pcc.eu The surfactant molecules aggregate to form micelles, which encapsulate the monomer, creating nanoscale reactors where polymerization is initiated. google.compcc.eu As the polymer chains grow, this compound adsorbs onto the surface of the newly formed polymer particles. pcc.eu This creates a stabilizing layer that prevents the particles from coagulating or precipitating out of the solution through electrostatic repulsion. indoramaventures.compcc.eu The concentration and type of emulsifier can influence the final properties of the latex, such as particle size, emulsion viscosity, and stability. google.com Often, anionic surfactants like this compound are used in combination with nonionic surfactants to enhance stability against electrolytes and temperature changes. indoramaventures.com

Table 1: Key Functions of Dodecylbenzene (B1670861) Sulfonates in Emulsion Polymerization This interactive table summarizes the critical roles performed by dodecylbenzene sulfonate surfactants during the emulsion polymerization process.

| Function | Description | Primary Impact |

| Monomer Emulsification | Reduces interfacial tension to create a stable dispersion of monomer droplets in water. indoramaventures.comgoogle.com | Enables the polymerization of water-insoluble monomers in an aqueous phase. |

| Micelle Formation | Forms micelles that solubilize the monomer, serving as the primary loci for polymerization initiation. google.compcc.eu | Controls the nucleation of polymer particles. indoramaventures.com |

| Particle Stabilization | Adsorbs onto the surface of growing polymer particles, preventing agglomeration and coagulation via electrostatic repulsion. google.compcc.eu | Ensures the stability of the final latex dispersion during production, transport, and storage. pcc.eu |

In the field of polymer nanocomposites (PNCs), achieving a uniform dispersion of nanoparticles within the polymer matrix is a major challenge, as nanoparticles tend to aggregate due to strong interparticle attractions like van der Waals forces. mdpi.commdpi.com Such aggregation can compromise the desired enhancement of mechanical, thermal, or electrical properties. This compound serves as an effective dispersing agent to overcome this issue. ripublication.com

By adding the surfactant during the synthesis of nanocomposites, the this compound molecules adsorb onto the surface of the nanoparticles. This process can prevent agglomeration through two primary mechanisms: electrostatic repulsion, where the negatively charged sulfonate head groups repel each other, and steric hindrance, where the long dodecyl tails create a physical barrier. ripublication.com

For example, in the fabrication of nano-enhanced phase-change materials (PCMs), sodium dodecylbenzenesulfonate (SDBS), a close analog of the potassium salt, has been used to improve the dispersion of graphene nanoparticles in a paraffin wax matrix. The use of the surfactant was found to be critical for reducing nanoparticle agglomeration and enhancing the thermophysical properties of the resulting composite material. The anionic nature of the surfactant can be particularly effective when dispersing cationic nanoparticles, leading to a more stable dispersion.

Interfacial Engineering for Advanced Systems

The ability of this compound to self-assemble at interfaces is harnessed to control the molecular arrangement in complex fluid systems, leading to applications in optical sensing and diagnostics.

This compound plays a significant role in the study of liquid crystal (LC) systems. When an LC phase is in contact with an aqueous solution, the surfactant molecules will spontaneously adsorb at the interface. This adsorption dramatically alters the interfacial properties and dictates the alignment of the liquid crystal molecules. nih.govagnopharma.com

The amphiphilic structure of this compound, with its polar sulfonate head and non-polar hydrocarbon tail, drives this behavior. The hydrophilic head group prefers to remain in the aqueous phase, while the hydrophobic tail orients towards the liquid crystal phase. nih.gov This self-assembled monolayer at the interface can induce a specific alignment, or "anchoring," of the LC molecules. For instance, anionic surfactants are often used to induce a homeotropic (vertical) alignment, where the LC molecules orient themselves perpendicular to the interface. nih.gov The presence and concentration of the surfactant can also lead to the formation of different lyotropic liquid crystal phases, such as lamellar or micellar structures, at the interface. researchgate.net This ability to control the molecular order at the micro- and nanoscale is fundamental for engineering the optical and physical properties of LC-based devices.

The controlled ordering of liquid crystals at interfaces forms the basis of highly sensitive optical biosensors. nih.govmdpi.com These sensors operate on the principle that binding events between biological molecules (e.g., proteins, DNA, enzymes) at a functionalized surface can disrupt the uniform alignment of a liquid crystal layer, producing a visible optical signal when viewed under polarized light. nih.govnih.govyoutube.com

This compound and similar anionic surfactants are crucial for the construction of these sensing platforms, particularly for LC-aqueous interface sensors. nih.gov A self-assembled monolayer of the surfactant is first created at the interface to induce a specific, uniform alignment of the liquid crystal molecules (e.g., homeotropic alignment, which appears dark under crossed polarizers). nih.govnih.gov This ordered state is the sensor's "off" signal. When a target analyte is introduced into the aqueous solution, it can interact with bioreceptors tethered to the surfactant layer or disrupt the surfactant monolayer itself. nih.govnih.gov This molecular-level disturbance triggers a collective reorientation of the liquid crystal molecules from their uniform state to a disordered or planar alignment, resulting in a bright, easily detectable optical signal (the "on" signal). youtube.comnih.gov This label-free detection mechanism allows for the simple, rapid, and visual identification of various biochemicals and has been applied to detect pesticides, proteins, and other biomarkers. nih.govnih.gov

Table 2: Principle of Liquid Crystal-Based Biosensors Utilizing Anionic Surfactants This interactive table outlines the operational steps of a liquid crystal sensor where an anionic surfactant like this compound is used to create the sensitive interface.

| Step | Description | LC Orientation | Optical Signal (Polarized) |

| 1. Interface Preparation | An anionic surfactant monolayer is self-assembled at the liquid crystal-aqueous interface. | Homeotropic (Vertical) | Dark |

| 2. Analyte Introduction | The target biomolecule is introduced into the aqueous phase and binds to the interface. | Disrupted / Planar | Bright |

| 3. Signal Transduction | The binding event disrupts the surfactant layer, triggering a collective reorientation of the LC molecules. | Disordered | Bright |

| 4. Detection | The change in LC orientation leads to a change in light transmission, creating a visible signal. nih.gov | N/A | Change from Dark to Bright |

V. Environmental Fate and Biodegradation Research

Biodegradation Pathways and Mechanisms

Under aerobic conditions, potassium dodecylbenzenesulfonate is readily biodegradable. wikipedia.orgnih.gov The degradation is initiated by the microbial oxidation of the alkyl chain, followed by the cleavage of the aromatic ring and subsequent desulfonation.

The initial and rate-limiting step in the aerobic biodegradation of LAS is the oxidation of the terminal methyl group of the alkyl chain, a process known as ω-oxidation. nih.govwikipedia.orgbyjus.com This is followed by a series of β-oxidations, which sequentially shorten the alkyl chain by two-carbon units. nih.govresearchgate.net This oxidative process is analogous to the metabolism of fatty acids in biological systems. wikipedia.orgbyjus.comnih.gov The enzymes involved in ω-oxidation are typically mixed-function oxidases, which introduce a hydroxyl group onto the terminal carbon. wikipedia.orgbyjus.com This hydroxyl group is then further oxidized to a carboxylic acid. wikipedia.orgbyjus.com Subsequent β-oxidation of the resulting carboxylated alkyl chain proceeds, leading to the formation of shorter-chain sulfophenyl carboxylates (SPCs). nih.govresearchgate.net

The process of side-chain oxidation is a common biological mechanism for the degradation of alkylated aromatic compounds. libretexts.orglibretexts.org The presence of a benzylic hydrogen atom makes the alkyl group susceptible to oxidative attack. libretexts.orgpearson.comyoutube.com

Table 1: Key Processes in Alkyl Chain Oxidation

| Process | Description | Key Enzymes | Initial Product |

| ω-Oxidation | Oxidation of the terminal methyl group of the alkyl chain. nih.govwikipedia.orgbyjus.com | Mixed-function oxidases, Cytochrome P450 monooxygenases. wikipedia.orgbyjus.com | Primary alcohol |

| β-Oxidation | Sequential two-carbon shortening of the alkyl chain. nih.govresearchgate.net | Acyl-CoA synthetase, Acyl-CoA dehydrogenase, Enoyl-CoA hydratase, Hydroxyacyl-CoA dehydrogenase, Thiolase. | Acetyl-CoA and a shortened acyl-CoA |

Following the shortening of the alkyl chain, the aromatic ring becomes susceptible to microbial attack. The cleavage of the benzene (B151609) ring is a critical step in the complete mineralization of the surfactant. nih.gov This process typically occurs via an extradiol (meta) cleavage pathway, catalyzed by dioxygenase enzymes. rsc.org This enzymatic reaction incorporates both atoms of molecular oxygen into the aromatic nucleus, leading to the formation of a catechol-like intermediate, which is then cleaved.

Desulfonation, the removal of the sulfonate group (-SO3H), is another crucial step. numberanalytics.com While the exact timing of desulfonation can vary, it often occurs after the aromatic ring has been opened. youtube.comwikipedia.org The sulfonate group is highly water-soluble and its removal is necessary for the complete degradation of the molecule. The process of desulfonation is essentially a hydrolysis reaction, which can be facilitated by specific enzymes. wikipedia.org

The initial oxidation of the alkyl chain of this compound leads to the formation of a family of intermediate products known as sulfophenyl carboxylates (SPCs). nih.govnih.govacs.org These compounds consist of a sulfonated benzene ring attached to a carboxylic acid chain of varying lengths. nih.govnih.gov The specific chain lengths of the SPCs formed depend on the position of the phenyl group on the original dodecyl chain and the extent of β-oxidation. nih.gov

The formation of SPCs is a transient phase in the biodegradation process. These intermediates are themselves biodegradable and are further broken down by microbial action. nih.govnih.gov The degradation of SPCs proceeds through the continued shortening of the carboxylic acid chain and eventual cleavage of the aromatic ring, as described previously. nih.gov The complete disappearance of SPCs indicates the total mineralization of the parent LAS compound. nih.govnih.gov

The biodegradation of this compound under anaerobic conditions is significantly slower and less efficient than under aerobic conditions. wikipedia.org For a long time, LAS was considered to be non-biodegradable in the complete absence of oxygen. scirp.org However, more recent studies have shown that partial degradation can occur, particularly in anoxic environments where alternative electron acceptors like nitrate (B79036) are available. cler.comnih.gov

Under strictly anaerobic conditions, such as those found in some sediments and landfills, the degradation of LAS is very slow or may not occur at all. wikipedia.orgcler.com The initial oxidative attack on the alkyl chain, which requires molecular oxygen, is the primary barrier to anaerobic biodegradation. cler.com However, if the degradation process is initiated under aerobic or anoxic conditions, the subsequent breakdown of the resulting intermediates can continue in an anaerobic environment. cler.com Some studies have reported evidence of LAS degradation in anoxic marine sediments, with half-lives on the order of 90 days. cler.com

The biodegradation of this compound results in the formation of a series of transient intermediate products. The most well-characterized of these are the sulfophenyl carboxylates (SPCs). nih.govacs.org These have been identified and quantified in various environmental samples, such as seawater and sediment. acs.org The distribution of SPCs with different chain lengths can provide insights into the biodegradation pathways occurring in a particular environment. acs.org For example, the presence of long-chain SPCs suggests that the initial ω-oxidation and subsequent β-oxidations are taking place. acs.org

In addition to SPCs, other degradation products resulting from the cleavage of the aromatic ring and desulfonation have been proposed. These can include smaller organic acids, such as acetic acid and succinic acid, which are readily metabolized by a wide range of microorganisms. nih.gov Ultimately, complete biodegradation leads to the mineralization of the compound to carbon dioxide, water, and inorganic sulfate (B86663). nih.gov

Microbial Communities and Specific Strains in Degradation

The biodegradation of dodecylbenzenesulfonate (DBS) in the environment is primarily driven by microorganisms, including a diverse range of bacteria and algae. nih.gov These organisms can utilize DBS as a carbon source, though the compound can also have deleterious effects on certain microbial populations, such as the phosphate-solubilizing bacterium Acinetobacter junii. nih.gov Even for bacteria capable of using DBS as a sole carbon source, evidence of DNA damage and starvation has been observed. nih.gov

A variety of bacterial and fungal species have been identified for their ability to degrade dodecylbenzenesulfonates. For instance, several bacterial genera, including Delftia, Enterobacter, Agrobacterium, Variovorax, Micrococcus, Gordonia, Methylobacillus, Rhizobium, Bacillus, and Rhodococcus, have been reported to break down phthalates, which are structurally related to the intermediates of DBS degradation. mdpi.com In the fungal kingdom, Polyporus, Fusarium, and Pleurotus have been studied for their degradative capabilities. mdpi.com

Specific to sodium dodecylbenzene (B1670861) sulfonate (SDBS), a closely related compound, studies have isolated bacterial strains with high degradation efficiency. Three bacterial strains, identified as Pseudomonas fluorescens P-11, Bacillus sp. B-24, and Aeromanas sp. A-2, were isolated from SDBS-polluted soils. hjkxyj.org.cn These strains demonstrated optimal growth at a pH of 7.0 and a temperature of 30°C. hjkxyj.org.cn Under these conditions, they achieved over 95% removal of SDBS from a liquid medium containing 40 mg/L of the surfactant within 72 hours, with P. fluorescens P-11 achieving nearly 100% removal. hjkxyj.org.cn

It's important to note that long-term exposure to SDBS can impact fungal communities. In a study on European beech trees, weekly spraying with an SDBS solution over three growing seasons resulted in a significant decrease in the frequency of colonization by endophytic fungi in the twigs. nih.gov This suggests that while some fungi can degrade such compounds, their presence can also have a negative effect on fungal diversity and abundance in the environment. nih.gov

The green alga Chlorella vulgaris has been a subject of research for its role in the biodegradation of dodecylbenzene sulfonate (DBS). nih.govrsc.org Studies have shown that C. vulgaris can effectively degrade DBS, particularly under light conditions, where the production of singlet oxygen (¹O₂) contributes to the degradation process. nih.gov In one study, the degradation process of DBS by C. vulgaris was monitored in real-time using electrospray ionization mass spectrometry (ESI-MS). nih.govrsc.org

The proposed degradation pathway by C. vulgaris involves several key steps: nih.gov

Oxidation of the aliphatic side chain : The long aliphatic chain of DBS is initially oxidized at the end to form a carboxyl group.

Chain shortening : The aliphatic chain is then progressively shortened.

Desulfonation and ring opening : The resulting intermediate, formic acid sulfonate, is desulfonated to benzoic acid. The benzene ring is then epoxidized and breaks open to form smaller molecules like acetic acid and succinic acid. nih.gov

Mineralization : Finally, these smaller organic molecules are degraded into inorganic compounds such as water and carbon dioxide. nih.gov

This demonstrates the potential of microalgae like C. vulgaris in the bioremediation of water contaminated with such surfactants.

The bacterium Pseudomonas aeruginosa strain W51D has been shown to utilize branched-chain dodecylbenzene sulfonates (B-DBS) as a sole source of carbon for growth. nih.govasm.orgresearchgate.net Intriguingly, this strain can also grow on the terpenic alcohol citronellol (B86348), but studies with a mutant strain (W51M1) unable to degrade citronellol revealed that the citronellol degradation pathway is not the primary route for breaking down the alkyl moiety of B-DBS. nih.govasm.orgresearchgate.net

Through gas chromatography-mass spectrometric analysis of the main B-DBS isomers and their degradation intermediates, a specific catabolic route has been proposed for P. aeruginosa W51D. nih.govasm.orgresearchgate.net This pathway involves a novel route for the degradation of the surfactant's lateral alkyl chain, which is distinct from other known degradation pathways. nih.govasm.orgresearchgate.net

Environmental Transformation and Persistence

The persistence of this compound in the environment is influenced by both biotic and abiotic factors. While microbial degradation is a primary route of removal, photodegradation and hydrolysis also contribute to its transformation.

Photodegradation, the breakdown of compounds by light, is a potential transformation pathway for dodecylbenzenesulfonates. Studies have investigated the use of photocatalysts to enhance this process. For instance, zinc oxide nanoparticles immobilized on mesoporous hollow silica (B1680970) spheres have been shown to be effective photocatalysts for the degradation of sodium dodecylbenzenesulfonate (SDBS). researcher.life Similarly, titanium dioxide (TiO₂) has been used as a catalyst for the photocatalytic oxidation of SDBS. researchgate.net

The photodegradation of SDBS has also been studied using hydrothermally synthesized lead titanate (PbTiO₃) as a catalyst. researchgate.net In the presence of ozone, VUV irradiation can also be used to degrade SDBS. researcher.life